1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester

Overview

Description

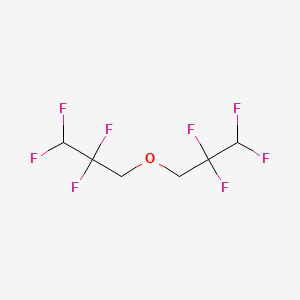

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester is a fluorinated ether compound with the molecular formula C5H4F8O. It is known for its high stability, low volatility, and excellent thermal and chemical resistance. This compound is often used as a solvent, refrigerant, and in various industrial applications due to its unique properties.

Mechanism of Action

Target of Action

The primary target of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is the electrolyte system in lithium-ion batteries (LIBs) and lithium-sulfur batteries (LSBs) . The compound acts as a co-solvent and additive in these battery systems .

Mode of Action

1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane interacts with its targets by reducing the viscosity of the electrolyte, enabling the use of lower concentrations of lithium salt without compromising ionic conductivity . It also helps form a stable, conductive solid electrolyte interphase (SEI) on both graphite anodes and NMC cathodes .

Biochemical Pathways

The compound affects the pathway of lithium ion transport in the battery system. By reducing the viscosity of the electrolyte, it facilitates the movement of lithium ions, thereby improving the overall electrochemical performance of the battery .

Pharmacokinetics

By reducing the viscosity of the electrolyte and helping form a stable SEI, it improves the availability of lithium ions for the electrochemical reactions in the battery .

Result of Action

The action of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane results in improved battery performance. In LSBs, it plays a crucial role in reducing the solubility of intermediate lithium polysulfides, thereby preventing the polysulfide shuttle effect and improving battery performance . In LIBs, it helps form a stable SEI, thereby improving the overall electrochemical performance of the battery .

Action Environment

The action of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is influenced by the environment within the battery system. The compound is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . Its efficacy and stability are likely to be influenced by factors such as the concentration of lithium salt in the electrolyte and the presence of other additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester can be synthesized through a series of reactions involving fluorinated intermediates. One common method involves the reaction of tetrafluoroethylene with tetrafluoropropanol in the presence of a catalyst such as boron trifluoride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-pressure reactors, continuous addition of reactants, and efficient separation techniques to isolate the desired product. The final product is then purified through distillation to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to its high stability.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohol derivatives, while oxidation reactions can yield carbonyl compounds .

Scientific Research Applications

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

Biology: The compound is utilized in biochemical studies due to its inert nature and ability to dissolve a wide range of substances.

Medicine: It is explored for potential use in drug delivery systems and as a component in medical imaging agents.

Industry: The compound is employed in the production of high-performance lubricants, refrigerants, and heat transfer fluids

Comparison with Similar Compounds

Similar Compounds

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: Similar in structure and properties, used as a solvent and in battery applications.

2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with similar applications in organic synthesis and industrial processes.

Uniqueness

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester stands out due to its unique combination of high thermal stability, low volatility, and excellent chemical resistance. These properties make it particularly suitable for high-temperature and high-performance applications, where other compounds may not perform as effectively .

Biological Activity

1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane, also known as bis(2,2,3,3-tetrafluoropropyl) ester, is a fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. Its unique chemical properties stem from the presence of multiple fluorine atoms which influence its biological activity.

- Molecular Formula : C₆H₆F₈O

- Molecular Weight : 232.07 g/mol

- CAS Number : 16627-68-2

- Boiling Point : 93.2 °C

- Density : 1.5323 g/cm³

Biological Activity Overview

The biological activity of bis(2,2,3,3-tetrafluoropropyl) ester has been investigated primarily in the context of its interactions with biological systems and potential toxicity. The following sections summarize key findings from research studies.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and the specific biological systems they interact with. Studies have shown that:

- Cytotoxicity : In vitro studies suggest that bis(2,2,3,3-tetrafluoropropyl) ester may induce cytotoxic effects in certain cell lines at higher concentrations. The mechanism appears to involve oxidative stress pathways leading to cell apoptosis .

- Environmental Impact : As a persistent organic pollutant (POP), the compound has been detected in environmental samples, raising concerns about its bioaccumulation and long-term ecological effects .

Pharmacological Potential

The unique properties of this compound have led to explorations in pharmacology:

- Antimicrobial Activity : Preliminary studies indicate that bis(2,2,3,3-tetrafluoropropyl) ester may possess antimicrobial properties against specific bacterial strains. This suggests potential applications as an antimicrobial agent .

- Solvent Properties : Its efficacy as a solvent in various chemical reactions has been noted, particularly in enhancing solubility for poorly soluble drugs .

Case Studies

Several case studies highlight the biological implications of bis(2,2,3,3-tetrafluoropropyl) ester:

- Case Study on Cytotoxicity :

- Objective : To assess the cytotoxic effects on human liver cells (HepG2).

- Methodology : Cells were exposed to varying concentrations of the compound for 24 hours.

- Findings : A significant decrease in cell viability was observed at concentrations above 100 µM. The study concluded that the compound induces cytotoxicity through oxidative stress mechanisms.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

- Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Methodology : Disc diffusion method was employed to measure inhibition zones.

- Findings : The compound exhibited notable inhibition against both bacterial strains at concentrations of 50 µg/disc and above.

| Bacterial Strain | Inhibition Zone (mm) at 50 µg/disc |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSRVIQQOQNBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510796 | |

| Record name | 2,2,3,3-Tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82914-35-0 | |

| Record name | 2,2,3,3-Tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,3,3-tetrafluoropropyl)ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.